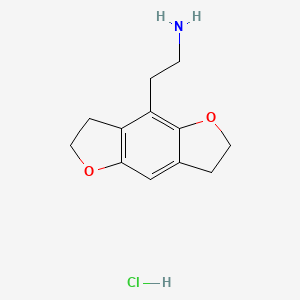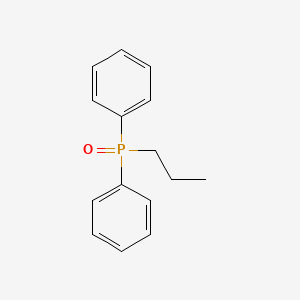
Propyldiphenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-PROPYLDIPHENYLPHOSPHINE OXIDE is an organophosphorus compound with the molecular formula C15H17OP It is a phosphine oxide derivative, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one propyl group, with an oxygen atom double-bonded to the phosphorus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-PROPYLDIPHENYLPHOSPHINE OXIDE can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Reaction of Diphenylphosphine with Propyl Halides: Diphenylphosphine reacts with propyl halides (such as propyl chloride) in the presence of a base like sodium hydride or potassium tert-butoxide. This reaction forms N-PROPYLDIPHENYLPHOSPHINE.
Oxidation: The resulting N-PROPYLDIPHENYLPHOSPHINE is then oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to yield N-PROPYLDIPHENYLPHOSPHINE OXIDE
Industrial Production Methods
Industrial production of N-PROPYLDIPHENYLPHOSPHINE OXIDE typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-PROPYLDIPHENYLPHOSPHINE OXIDE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it back to N-PROPYLDIPHENYLPHOSPHINE.
Substitution: It can participate in substitution reactions where the propyl or phenyl groups are replaced by other substituents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various alkyl halides, aryl halides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction yields the corresponding phosphines .
Aplicaciones Científicas De Investigación
N-PROPYLDIPHENYLPHOSPHINE OXIDE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of N-PROPYLDIPHENYLPHOSPHINE OXIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
DIPHENYL-N-PROPYLPHOSPHINE: Similar structure but lacks the oxygen atom bonded to phosphorus.
TRIPHENYLPHOSPHINE OXIDE: Contains three phenyl groups instead of two phenyl and one propyl group.
TRIPHENYLPHOSPHINE: Similar to triphenylphosphine oxide but without the oxygen atom .
Uniqueness
N-PROPYLDIPHENYLPHOSPHINE OXIDE is unique due to its specific combination of phenyl and propyl groups bonded to phosphorus, along with the presence of an oxygen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
4252-88-4 |
|---|---|
Fórmula molecular |
C15H17OP |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
[phenyl(propyl)phosphoryl]benzene |
InChI |
InChI=1S/C15H17OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clave InChI |
BTTHFKVYULBWAE-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




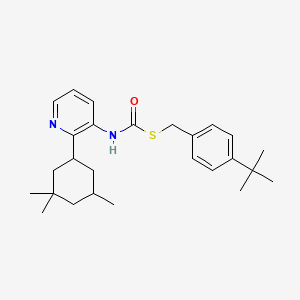

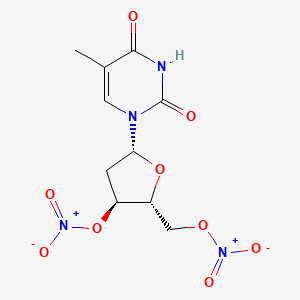
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)



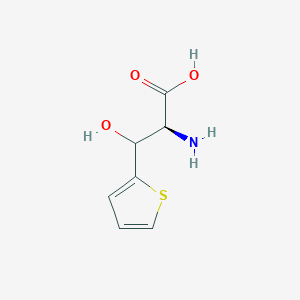
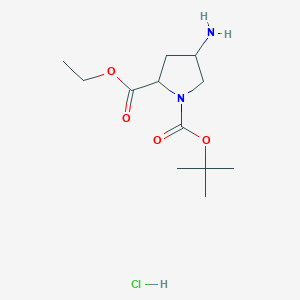
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
